4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid
Overview
Description
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid is a complex organic compound that features both a benzoic acid moiety and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by its attachment to the benzoic acid derivative. The synthesis may involve:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Attachment to Benzoic Acid: The imidazole derivative can then be reacted with a benzoic acid derivative through nucleophilic substitution or coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The imidazole ring is known to interact with metal ions and can participate in coordination chemistry, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1H-imidazole-4-carboxylic acid and 2-methyl-1H-imidazole have similar structures and properties.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-methylbenzoic acid share structural similarities.
Uniqueness
What sets 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid apart is the combination of the imidazole ring with the benzoic acid moiety, which imparts unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to simpler analogs .
Properties
IUPAC Name |
4-methyl-3-[(5-methyl-1H-imidazol-4-yl)methylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-3-4-10(13(17)18)5-11(8)14-6-12-9(2)15-7-16-12/h3-5,7,14H,6H2,1-2H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJMFNGYTLOLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=C(NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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